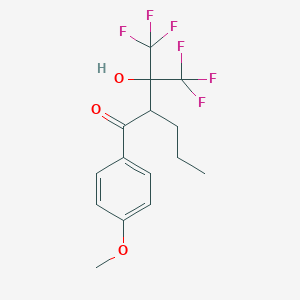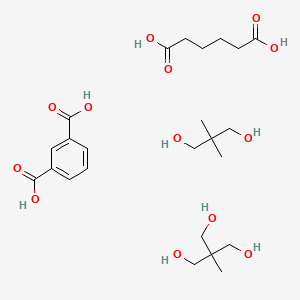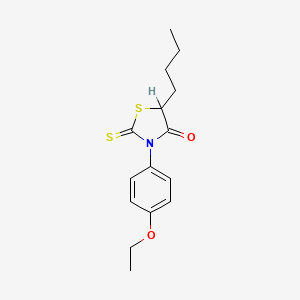
1,1'-(Trisulfane-1,3-diyl)dipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Trisulfane-1,3-diyl)dipiperidine: is a chemical compound with the molecular formula C10H20N2S3 and a molecular weight of 264.474 g/mol This compound is characterized by the presence of a trisulfane group (-S-S-S-) linked to two piperidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Trisulfane-1,3-diyl)dipiperidine typically involves the reaction of piperidine with sulfur-containing reagents. One common method is the reaction of piperidine with elemental sulfur or sulfur chlorides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the formation of the desired trisulfane linkage .
Industrial Production Methods: Industrial production of 1,1’-(Trisulfane-1,3-diyl)dipiperidine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Trisulfane-1,3-diyl)dipiperidine can undergo various chemical reactions, including:
Oxidation: The trisulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The trisulfane group can be reduced to form disulfides or thiols.
Substitution: The piperidine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of disulfides or thiols.
Substitution: Formation of alkylated or acylated piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1’-(Trisulfane-1,3-diyl)dipiperidine is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It can be used to introduce trisulfane linkages into molecules, which can be useful in the synthesis of complex organic compounds .
Biology and Medicine: In biological research, 1,1’-(Trisulfane-1,3-diyl)dipiperidine may be studied for its potential antimicrobial and anticancer properties. Sulfur-containing compounds are known to exhibit various biological activities, and this compound may have similar effects .
Industry: In the industrial sector, 1,1’-(Trisulfane-1,3-diyl)dipiperidine can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and chemical manufacturing .
Wirkmechanismus
The mechanism of action of 1,1’-(Trisulfane-1,3-diyl)dipiperidine involves its interaction with biological molecules through its trisulfane group. The trisulfane linkage can undergo redox reactions, which can lead to the formation of reactive sulfur species. These reactive species can interact with cellular components, leading to various biological effects .
Molecular Targets and Pathways:
Reactive Sulfur Species: The formation of reactive sulfur species can lead to oxidative stress and damage to cellular components.
Enzyme Inhibition: The compound may inhibit certain enzymes by interacting with thiol groups in the active site.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Azodicarbonyl)dipiperidine: This compound contains an azodicarbonyl group instead of a trisulfane group.
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) di(methanesulfonate): This compound contains a propane-1,3-diyl linkage and is used in medicinal chemistry for its protective effects against nerve agents.
Uniqueness: 1,1’-(Trisulfane-1,3-diyl)dipiperidine is unique due to its trisulfane linkage, which imparts distinct chemical and biological properties. The presence of three sulfur atoms in the linkage allows for unique redox chemistry and potential biological activities that are not observed in similar compounds with different linkages .
Eigenschaften
CAS-Nummer |
25029-88-3 |
|---|---|
Molekularformel |
C10H20N2S3 |
Molekulargewicht |
264.5 g/mol |
IUPAC-Name |
1-(piperidin-1-yltrisulfanyl)piperidine |
InChI |
InChI=1S/C10H20N2S3/c1-3-7-11(8-4-1)13-15-14-12-9-5-2-6-10-12/h1-10H2 |
InChI-Schlüssel |
TXDSFYCFEQVCOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)SSSN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


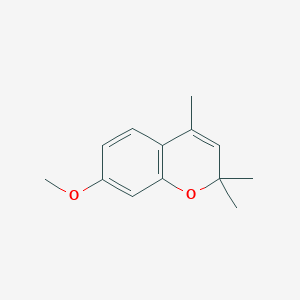
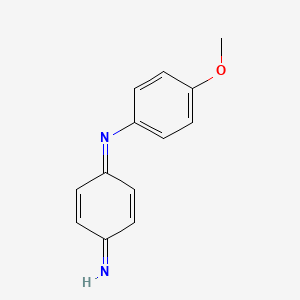
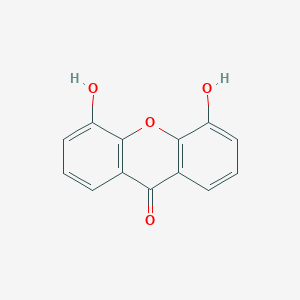

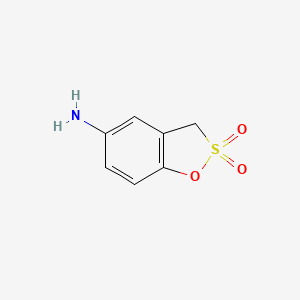
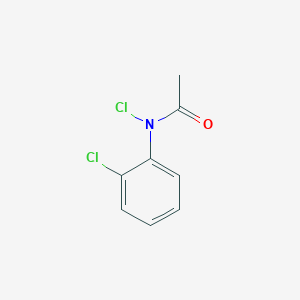
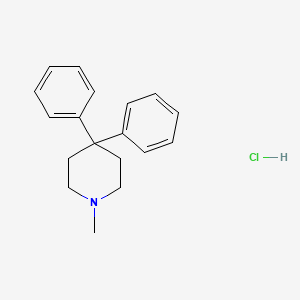

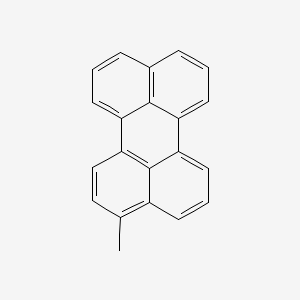
![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)
